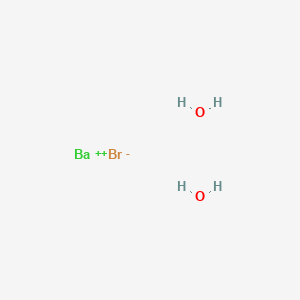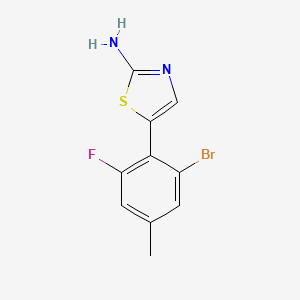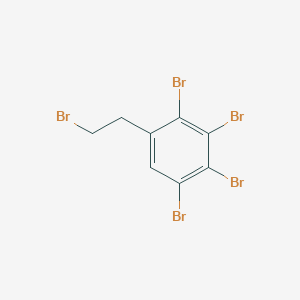![molecular formula C21H26N4O5 B14757806 4-[({N-[(4-hydroxyphthalazin-1-yl)acetyl]alanyl}amino)methyl]cyclohexanecarboxylic acid](/img/structure/B14757806.png)
4-[({N-[(4-hydroxyphthalazin-1-yl)acetyl]alanyl}amino)methyl]cyclohexanecarboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[({N-[(4-hydroxyphthalazin-1-yl)acetyl]alanyl}amino)methyl]cyclohexanecarboxylic acid is a complex organic compound with potential applications in various scientific fields. This compound features a cyclohexane ring, a phthalazinone moiety, and an alanyl group, making it a unique molecule for research and industrial purposes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-[({N-[(4-hydroxyphthalazin-1-yl)acetyl]alanyl}amino)methyl]cyclohexanecarboxylic acid typically involves multi-step organic reactions. The process begins with the preparation of the phthalazinone derivative, followed by the introduction of the alanyl group through peptide coupling reactions. The final step involves the attachment of the cyclohexanecarboxylic acid moiety.
Industrial Production Methods
Industrial production of this compound may involve large-scale peptide synthesis techniques, utilizing automated peptide synthesizers to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of each step.
Analyse Des Réactions Chimiques
Types of Reactions
4-[({N-[(4-hydroxyphthalazin-1-yl)acetyl]alanyl}amino)methyl]cyclohexanecarboxylic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group on the phthalazinone moiety can be oxidized to form a ketone.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Formation of a ketone derivative.
Reduction: Formation of an alcohol derivative.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
4-[({N-[(4-hydroxyphthalazin-1-yl)acetyl]alanyl}amino)methyl]cyclohexanecarboxylic acid has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the development of novel materials and chemical processes.
Mécanisme D'action
The mechanism of action of 4-[({N-[(4-hydroxyphthalazin-1-yl)acetyl]alanyl}amino)methyl]cyclohexanecarboxylic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Propriétés
Formule moléculaire |
C21H26N4O5 |
|---|---|
Poids moléculaire |
414.5 g/mol |
Nom IUPAC |
4-[[2-[[2-(4-oxo-3H-phthalazin-1-yl)acetyl]amino]propanoylamino]methyl]cyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C21H26N4O5/c1-12(19(27)22-11-13-6-8-14(9-7-13)21(29)30)23-18(26)10-17-15-4-2-3-5-16(15)20(28)25-24-17/h2-5,12-14H,6-11H2,1H3,(H,22,27)(H,23,26)(H,25,28)(H,29,30) |
Clé InChI |
DPIXFLIAABXORK-UHFFFAOYSA-N |
SMILES canonique |
CC(C(=O)NCC1CCC(CC1)C(=O)O)NC(=O)CC2=NNC(=O)C3=CC=CC=C32 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Cyclopenta[c]thiopyran](/img/structure/B14757741.png)
![2-Methoxy-5-[2-(3,4,5-trimethoxyphenyl)ethenyl]aniline hydrochloride](/img/structure/B14757761.png)
![(1R,3R,6R,7S,8S)-2,2,6,8-tetramethyltricyclo[5.3.1.03,8]undecan-3-ol](/img/structure/B14757762.png)
![2-(4-Chlorophenyl)-2H-phenanthro[9,10-d][1,2,3]triazole](/img/structure/B14757767.png)
![2-Methoxy-1-[4-(trifluoromethoxy)phenyl]ethylamine](/img/structure/B14757772.png)

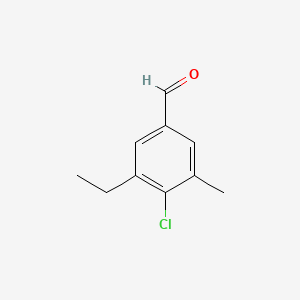
![Pentacyclo[4.3.0.02,5.03,8.04,7]nonane](/img/structure/B14757783.png)
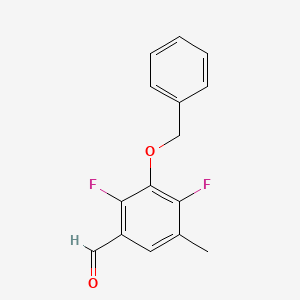
![[1,3]Thiazolo[5,4-e][2,1,3]benzothiadiazole](/img/structure/B14757793.png)
![2-[3-(Trifluoromethyl)benzyl]benzonitrile](/img/structure/B14757796.png)
